molecular formula C13H16BrNO2 B2642928 7-bromo-4-butyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1326942-58-8

7-bromo-4-butyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Numéro de catalogue B2642928
Numéro CAS: 1326942-58-8
Poids moléculaire: 298.18
Clé InChI: GLUYHWQKLFXNAC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-bromo-4-butyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, commonly known as GYKI-52466, is a chemical compound that belongs to the family of benzoxazepines. It is a non-competitive antagonist of the ionotropic glutamate receptor, which is involved in the excitatory neurotransmission in the central nervous system. The compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, depression, and schizophrenia.

Mécanisme D'action

GYKI-52466 is a non-competitive antagonist of the ionotropic glutamate receptor, which is involved in the excitatory neurotransmission in the central nervous system. The compound binds to a specific site on the receptor, known as the allosteric site, and prevents the binding of glutamate, the natural ligand of the receptor. This results in the inhibition of the receptor function and the modulation of the glutamatergic neurotransmission.
Biochemical and Physiological Effects
GYKI-52466 has been shown to have several biochemical and physiological effects in the central nervous system. The compound has been shown to modulate the release of neurotransmitters, including glutamate, dopamine, and serotonin. It has also been shown to affect the activity of various enzymes, including protein kinase C and nitric oxide synthase. In addition, GYKI-52466 has been shown to have neuroprotective properties by reducing the damage caused by oxidative stress and excitotoxicity.

Avantages Et Limitations Des Expériences En Laboratoire

GYKI-52466 has several advantages for lab experiments, including its high potency and selectivity for the ionotropic glutamate receptor. The compound is also relatively stable and easy to synthesize, which makes it a useful tool for studying the glutamatergic neurotransmission. However, GYKI-52466 has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations. Therefore, caution should be taken when using the compound in experiments, and appropriate controls should be included to ensure the validity of the results.

Orientations Futures

There are several future directions for the study of GYKI-52466 and its potential therapeutic applications. One direction is to further investigate the molecular mechanisms of the compound's action on the glutamate receptor and its downstream signaling pathways. Another direction is to explore the potential of GYKI-52466 as a therapeutic agent in other neurological and psychiatric disorders, such as Alzheimer's disease and bipolar disorder. In addition, the development of more potent and selective antagonists of the glutamate receptor may provide new insights into the pathophysiology of these disorders and lead to the development of novel treatments.

Méthodes De Synthèse

The synthesis of GYKI-52466 involves several steps, starting from the reaction of 4-bromoaniline with butyl magnesium bromide to yield 4-bromo-N-butylaniline. This intermediate is then reacted with ethyl chloroformate to form 4-bromo-N-butyl-N-ethoxycarbonylaniline, which is further reacted with hydroxylamine to form 4-bromo-N-butyl-N-ethoxycarbonylbenzohydroxamic acid. The final step involves the cyclization of this intermediate with phosphorous oxychloride to yield GYKI-52466.

Applications De Recherche Scientifique

GYKI-52466 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. In epilepsy, the compound has been shown to have anticonvulsant properties by blocking the AMPA receptor, which is involved in the generation and propagation of seizures. In depression, GYKI-52466 has been shown to have antidepressant properties by modulating the glutamatergic system, which is involved in the regulation of mood and emotion. In schizophrenia, the compound has been shown to have antipsychotic properties by blocking the NMDA receptor, which is involved in the pathophysiology of the disease.

Propriétés

IUPAC Name

7-bromo-4-butyl-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c1-2-3-6-15-8-10-7-11(14)4-5-12(10)17-9-13(15)16/h4-5,7H,2-3,6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLUYHWQKLFXNAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC2=C(C=CC(=C2)Br)OCC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.